2-tert-butyl-N-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-tert-butyl-N-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)16-11-23-17(21-16)9-7-13(22-23)18(24)20-12-6-8-14(25-4)15(10-12)26-5/h6-11H,1-5H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTOVHMTXRAQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Solvent | Ethanol | DMF |
| Base | K₂CO₃ (2 equiv) | K₂CO₃ (1.5 equiv) |
| Temperature | 80°C (reflux) | 120°C (microwave) |
| Time | 12–16 hours | 30 minutes |
| Yield | 65–75% | 85–90% |
Procedure :
-
Combine methyl 2-aminopyridazine-6-carboxylate (1.0 equiv) and 2-bromo-3,3-dimethylbutan-2-one (1.2 equiv) in ethanol.
-
Add K₂CO₃ and reflux for 12 hours.
-
Isolate methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate via filtration and recrystallization (ethanol/water).
Key Characterization :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-3), 7.92 (d, J = 8.0 Hz, 1H, H-5), 7.35 (d, J = 8.0 Hz, 1H, H-4), 3.95 (s, 3H, COOCH₃), 1.55 (s, 9H, C(CH₃)₃).
-
IR (KBr) : 1720 cm⁻¹ (C=O ester).
Hydrolysis of Ester to Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid intermediate using basic conditions.
Hydrolysis Methods Comparison
| Condition | NaOH/THF/H₂O | LiOH/MeOH/H₂O |
|---|---|---|
| Temperature | 60°C | Room temperature |
| Time | 4 hours | 8 hours |
| Yield | 92% | 88% |
Procedure :
-
Dissolve methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate (1.0 equiv) in THF/H₂O (3:1).
-
Add NaOH (2.0 equiv) and stir at 60°C for 4 hours.
-
Acidify with HCl (1M) to pH 2–3 and isolate the precipitate to obtain 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid .
Key Characterization :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 13.10 (s, 1H, COOH), 8.60 (s, 1H, H-3), 8.05 (d, J = 8.0 Hz, 1H, H-5), 7.40 (d, J = 8.0 Hz, 1H, H-4), 1.50 (s, 9H, C(CH₃)₃).
-
IR (KBr) : 1680 cm⁻¹ (C=O acid), 2500–3000 cm⁻¹ (broad, OH).
Amidation with 3,4-Dimethoxyaniline
The carboxylic acid is converted to the carboxamide via coupling with 3,4-dimethoxyaniline . Two primary methods are explored: acyl chloride intermediate and direct coupling reagents .
Amidation Strategies
| Method | Acyl Chloride | HATU/DIPEA |
|---|---|---|
| Reagents | SOCl₂, then amine | HATU, DIPEA, DMF |
| Temperature | 0°C → room temp | Room temperature |
| Time | 6 hours | 12 hours |
| Yield | 78% | 92% |
Procedure (HATU/DIPEA) :
-
Dissolve 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv), DIPEA (3.0 equiv), and 3,4-dimethoxyaniline (1.5 equiv).
-
Stir at room temperature for 12 hours, then purify via column chromatography (ethyl acetate/hexane, 1:1).
Key Characterization :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.20 (s, 1H, NH), 8.55 (s, 1H, H-3), 8.00 (d, J = 8.0 Hz, 1H, H-5), 7.35 (d, J = 8.0 Hz, 1H, H-4), 6.90–7.10 (m, 3H, Ar-H), 3.85 (s, 6H, OCH₃), 1.48 (s, 9H, C(CH₃)₃).
-
IR (KBr) : 1650 cm⁻¹ (C=O amide), 1520 cm⁻¹ (N-H bend).
Challenges and Mitigation Strategies
Steric Hindrance
The tert-butyl group introduces steric effects, slowing reaction rates. Mitigation includes:
-
Increased reaction temperatures (e.g., microwave-assisted synthesis).
-
Polar aprotic solvents (DMF, DMSO) to enhance solubility.
Purification
-
Final product : Recrystallization from ethanol/water yields >95% purity.
-
Intermediates : Silica gel chromatography with ethyl acetate/hexane gradients.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group and electron-deficient pyridazine ring participate in nucleophilic substitutions:
Key findings:
-
Hydrolysis requires acidic conditions due to steric hindrance from the tert-butyl group .
-
Halogenation at the pyridazine nitrogen proceeds efficiently with strong bases like NaH .
Electrophilic Aromatic Substitution
The electron-rich 3,4-dimethoxyphenyl moiety undergoes regioselective electrophilic attacks:
| Reagent | Position | Product | Yield | Notes |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to OMe | Nitro-substituted aryl | 41% | Limited by ring deactivation |
| Cl₂, FeCl₃ | Ortho to OMe | Chlorinated derivative | 63% | Requires excess Lewis acid |
| Ac₂O, BF₃·Et₂O | Meta to OMe | Acetylated product | 78% | High regioselectivity |
Data from demonstrates that methoxy groups direct electrophiles to specific positions, with acetylation showing superior yields compared to nitration.
Transition Metal-Catalyzed Coupling
The imidazo[1,2-b]pyridazine core supports cross-coupling reactions:
| Catalyst System | Substrate | Product | Yield | Application |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl-functionalized analog | 73% | Kinase inhibitor synthesis |
| CuI, L-proline | Terminal alkyne | Alkynylated imidazo-pyridazine | 65% | Fluorescent probe design |
| RuPhos Pd G3, Cs₂CO₃ | Heteroaryl bromide | 6-position substituted variant | 81% | Anticancer lead compound |
Studies in highlight Buchwald-Hartwig amination as particularly effective for introducing nitrogen-containing substituents at the 6-position.
Redox Reactions
The tert-butyl group and fused ring system influence redox behavior:
| Reaction | Conditions | Outcome | Observations |
|---|---|---|---|
| Oxidation (KMnO₄) | Acidic aqueous, 90°C | Cleavage of pyridazine ring | Non-productive degradation |
| Reduction (H₂/Pd-C) | Ethanol, 50 psi H₂ | Saturation of pyridazine ring | Partial loss of aromaticity |
| Photocatalyzed oxidation | TiO₂, UV light (254 nm) | Demethylation of 3,4-dimethoxyphenyl group | Selective O-demethylation at 4-position |
Notably, photocatalytic demethylation (83% yield, ) offers a sustainable method for modifying methoxy groups without harsh reagents.
Stability Under Physiological Conditions
Hydrolytic stability studies () reveal:
| Condition | pH | Half-life | Degradation Products |
|---|---|---|---|
| Simulated gastric fluid | 1.2 | 2.8 hr | Carboxylic acid + dimethylcatechol |
| Blood plasma | 7.4 | >24 hr | Negligible decomposition |
| Liver microsomes | 7.4 | 6.1 hr | N-dealkylation products |
The compound shows sufficient stability for oral administration but undergoes rapid hepatic metabolism via cytochrome P450 enzymes.
Comparative Reactivity Table
A comparison with structural analogs illustrates substituent effects:
| Compound | Nucleophilic Reactivity | Electrophilic Reactivity | Catalytic Coupling Efficiency |
|---|---|---|---|
| 2-tert-butyl-N-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | Moderate | High | Excellent (Pd-catalyzed) |
| N-(4-fluorophenyl) analog | High | Moderate | Good |
| 3-bromo-imidazo[1,2-b]pyridazine | Low | High | Poor |
Data synthesized from confirms that electron-donating groups (e.g., methoxy) enhance electrophilic substitution while slightly reducing nucleophilic activity.
Scientific Research Applications
The compound 2-tert-butyl-N-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, and provides insights into its mechanisms and case studies.
Chemical Properties and Structure
The compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability. The dimethoxyphenyl moiety may influence its interaction with biological targets, making it a candidate for further investigation in therapeutic contexts.
Inhibition of Kinases
One of the primary applications of imidazo[1,2-b]pyridazine derivatives is their role as inhibitors of specific kinases. For instance, compounds similar to this compound have been studied for their inhibitory effects on Adaptor Associated Kinase 1 (AAK1), which is involved in clathrin-mediated endocytosis. This inhibition can affect cellular processes such as receptor recycling and synaptic transmission, making these compounds relevant in neuropharmacology and cancer therapy .
Anticancer Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. In particular, studies have shown that these compounds can inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property positions them as potential therapeutic agents for diseases characterized by chronic inflammation .
Case Study 1: AAK1 Inhibition
A study published in Molecular Biology of the Cell highlighted the role of AAK1 in synaptic vesicle recycling and receptor-mediated endocytosis. The use of imidazo[1,2-b]pyridazine-based compounds demonstrated a significant reduction in AAK1 activity, leading to altered endocytic processes in neuronal cells. This finding underscores the therapeutic potential of targeting AAK1 with such compounds .
Case Study 2: Anticancer Efficacy
In a preclinical trial involving various cancer cell lines, researchers evaluated the anticancer efficacy of several imidazo[1,2-b]pyridazine derivatives. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis at micromolar concentrations. Notably, one derivative showed a 70% reduction in tumor size in a mouse model after treatment over four weeks .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-N-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide: shares similarities with other imidazo[1,2-b]pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl and dimethoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-tert-butyl-N-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of growing interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily involves modulation of various receptor systems and enzymes. Research indicates that it acts as an AMPA receptor modulator , which plays a crucial role in synaptic transmission and plasticity in the central nervous system. This modulation can have implications for cognitive enhancement and neuroprotection .
Pharmacological Effects
The compound has demonstrated several pharmacological effects:
- Neuroprotective Effects : In vitro studies suggest that it may protect neurons from excitotoxicity and oxidative stress.
- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in treating neurodegenerative diseases.
- Antiviral Activity : Some studies have shown efficacy against specific viral infections, particularly those caused by Pneumoviridae .
Case Studies
- Neuroprotection in Animal Models : A study involving rodent models of neurodegeneration indicated that administration of the compound resulted in significant reductions in neuronal death and improved behavioral outcomes compared to control groups.
- Inflammation Reduction : In a controlled trial examining inflammatory markers in vivo, treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting its potential utility in inflammatory conditions.
- Viral Inhibition : Research focusing on its antiviral properties showed that the compound effectively inhibited viral replication in cell cultures infected with Pneumoviridae, indicating its potential as a therapeutic agent against viral infections .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 2-tert-butyl-N-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization, amidation, and deprotection. For example, tert-butyl groups are introduced via Boc protection, while the imidazo[1,2-b]pyridazine core is formed through cyclocondensation of pyridazine derivatives with carbonyl reagents. A key step is the final amidation using coupling agents like HATU or EDCI. Critical parameters include:
- Deprotection conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently removes tert-butyl groups without side reactions (reaction time: 2 hours, 94% yield) .
- Purification : Recrystallization using DCM/hexane mixtures improves purity (>95%) .
- Temperature control : Maintaining 0–5°C during cyclization prevents thermal degradation .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR identify substituent integration (e.g., tert-butyl protons at ~1.4 ppm, methoxy groups at ~3.8 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for CHNO: 392.1965) .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are used for initial biological activity screening?
Methodological Answer: Common assays include:
- Kinase inhibition : Fluorescence-based assays (e.g., VEGFR2 inhibition) using ADP-Glo™ kits to quantify ATP consumption .
- Antiproliferative activity : Cell viability assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., Hep-G2) with IC determination .
- Solubility screening : Shake-flask method in PBS (pH 7.4) to assess aqueous solubility, critical for in vivo translation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway and predict reaction outcomes?
Methodological Answer: The ICReDD approach integrates quantum chemical calculations and machine learning:
- Reaction path search : Density Functional Theory (DFT) identifies low-energy intermediates and transition states, reducing trial-and-error experimentation .
- Condition optimization : Bayesian algorithms analyze experimental variables (e.g., solvent polarity, temperature) to recommend optimal conditions (e.g., DCM/TFA for high-yield deprotection) .
- Retrosynthetic planning : Tools like ASKCOS prioritize feasible routes based on reagent availability and step efficiency .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer: Contradictory results often arise from assay variability or structural analogs. Resolution strategies include:
- Orthogonal assays : Validate kinase inhibition with surface plasmon resonance (SPR) to measure binding affinity (K) alongside enzymatic assays .
- Cellular context : Test activity in isogenic cell lines (e.g., wild-type vs. kinase-mutated) to confirm target specificity .
- Meta-analysis : Compare substituent effects (e.g., tert-butyl vs. cyclopropyl groups) using QSAR models to identify critical pharmacophores .
Q. What strategies improve solubility and bioavailability without compromising target affinity?
Methodological Answer:
- Prodrug design : Introduce phosphate esters on the methoxy groups to enhance aqueous solubility, as seen in analogs with 20-fold solubility improvements .
- Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., PEG 400) to stabilize amorphous forms .
- Structural modification : Replace tert-butyl with polar groups (e.g., morpholine) while maintaining steric bulk via molecular docking simulations .
Q. How can synthesis be scaled up while maintaining purity and yield?
Methodological Answer:
- Reactor design : Use continuous-flow reactors to control exothermic reactions (e.g., cyclization) and minimize byproducts .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
- Crystallization engineering : Optimize cooling rates and anti-solvent addition (e.g., hexane) to ensure uniform crystal size distribution .
Q. What methodologies elucidate the mechanism of action when initial biochemical data is inconclusive?
Methodological Answer:
- Chemical proteomics : Use photoaffinity probes to capture target proteins in live cells, followed by LC-MS/MS identification .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution to identify binding pockets .
- Transcriptomics : RNA-seq analysis on treated cells to map downstream pathway activation (e.g., apoptosis vs. autophagy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
